

# Detecting Aeruginascin in Psilocybe cubensis: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Aeruginascin*

Cat. No.: *B3025662*

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This technical guide provides an in-depth overview of the methodologies for the detection and quantification of **aeruginascin** in *Psilocybe cubensis* samples. It is intended for researchers, scientists, and drug development professionals working with psychedelic compounds. This document outlines experimental protocols, presents quantitative data, and visualizes key workflows and biosynthetic pathways.

## Introduction

**Aeruginascin** (4-phosphoryloxy-N,N,N-trimethyltryptamine) is a tryptamine alkaloid and an analogue of psilocybin found in certain species of psychedelic mushrooms.<sup>[1]</sup> First identified in *Inocybe aeruginascens*, it has also been detected in *Psilocybe cubensis*.<sup>[1][2]</sup> The presence and concentration of **aeruginascin** are of significant interest to researchers due to its potential to modulate the pharmacological effects of psilocybin.<sup>[2]</sup> This guide details the current analytical techniques for the accurate detection and quantification of **aeruginascin**.

## Quantitative Analysis of Aeruginascin in Psilocybe cubensis

Recent studies have quantified the concentration of **aeruginascin** in various *Psilocybe cubensis* strains, revealing considerable variability. The data presented below is compiled from peer-reviewed research and highlights the typical concentration ranges observed.

Mushroom Species	Strain/Sample	Aeruginascin (mg/g dry weight)	Psilocybin (mg/g dry weight)	Psilocin (mg/g dry weight)	Baeocystin (mg/g dry weight)	Norbaeocystin (mg/g dry weight)	Reference
Psilocybe cubensis	Not Specified	0.026 - 0.053	0.208 - 5.344	0.651 - 3.509	0.139 - 0.881	0.044 - 0.161	[3]
Psilocybe cubensis (Caps)	Not Specified	~0.1	~8.8	~0.6	~0.7	~0.1	[4]
Psilocybe cubensis (Stipes)	Not Specified	~0.05	~4.4	~0.3	~0.35	~0.05	[4]

## Experimental Protocol: Quantification of Tryptamines by UHPLC-MS/MS

The following protocol is a synthesized methodology based on the work of Gotvaldová et al. (2022), a prevalent method in the field for the analysis of tryptamines in fungal biomass.[5]

### 3.1. Sample Preparation and Extraction

- Homogenization: Lyophilize and homogenize dried mushroom fruiting bodies to a fine powder.
- Extraction:
  - Accurately weigh approximately 10 mg of the homogenized mushroom powder.
  - Add 1 mL of methanol.
  - Vortex the mixture for 1 minute.
  - Sonicate for 15 minutes in an ultrasonic bath.

- Centrifuge at 13,000 x g for 10 minutes.
- Collect the supernatant.
- Dilution: Dilute the supernatant with methanol to an appropriate concentration for UHPLC-MS/MS analysis.

### 3.2. UHPLC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (UHPLC-MS/MS).
- Column: A C18 reversed-phase column is typically used for separation.
- Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is commonly employed.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with dynamic multiple reaction monitoring (dMRM) for accurate quantification of **aeruginascin** and other tryptamines.

## Visualizations

### 4.1. Experimental Workflow

The following diagram illustrates the general workflow for the detection and quantification of **aeruginascin** in *Psilocybe cubensis* samples.

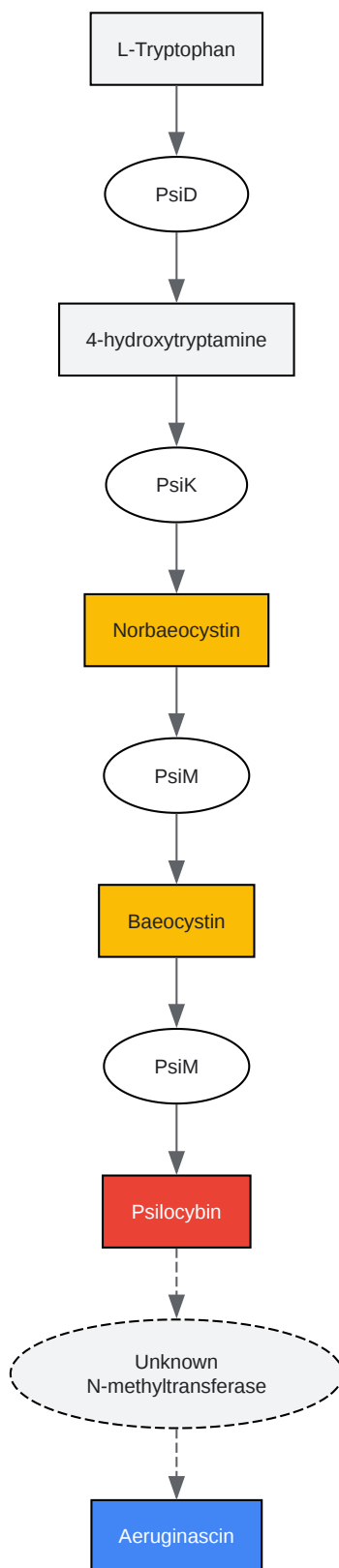


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*Workflow for **Aeruginascin** Analysis.*

### 4.2. Hypothesized Biosynthetic Pathway of **Aeruginascin**

**Aeruginascin** is structurally similar to psilocybin, differing by an additional methyl group on the nitrogen atom of the tryptamine side chain. While the complete biosynthetic pathway is not fully elucidated, it is hypothesized to branch from the psilocybin pathway. Crucially, the psilocybin biosynthesis enzyme PsiM, a methyltransferase, is understood not to be responsible for the final N-trimethylation step that produces **aeruginascin**. This suggests the involvement of a yet-to-be-identified N-methyltransferase.



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*Hypothesized **Aeruginascin** Biosynthesis.*

## Conclusion

The detection and quantification of **aeruginascin** in *Psilocybe cubensis* is a rapidly evolving area of research. The use of sensitive analytical techniques like UHPLC-MS/MS is crucial for obtaining accurate data. Further research is needed to fully understand the biosynthetic pathway of **aeruginascin** and its pharmacological effects. This guide provides a foundational understanding for researchers to build upon in their own investigations.

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